molecular formula C12H13NO2S B12903644 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89660-79-7

5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12903644
CAS No.: 89660-79-7
M. Wt: 235.30 g/mol
InChI Key: HKHUKCGLZJQTJD-UHFFFAOYSA-N
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Description

5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one is a compound that belongs to the isoxazole family. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with sodium thiomethoxide to form 2-methylbenzyl thiomethyl ether. This intermediate is then reacted with isoxazole-3(2H)-one under basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds such as:

    Isoxazole: The parent compound, which lacks the thiomethyl and 2-methylbenzyl groups.

    2-Methylbenzyl isoxazole: A derivative with only the 2-methylbenzyl group attached to the isoxazole ring.

    Thiomethyl isoxazole: A derivative with only the thiomethyl group attached to the isoxazole ring.

The uniqueness of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the simpler derivatives .

Properties

CAS No.

89660-79-7

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

5-[(2-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C12H13NO2S/c1-9-4-2-3-5-10(9)7-16-8-11-6-12(14)13-15-11/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

HKHUKCGLZJQTJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCC2=CC(=O)NO2

Origin of Product

United States

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